2QD8YT8Rwz

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

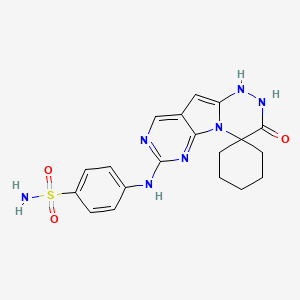

INX-315 is a novel and potent inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has shown significant promise in preclinical studies for its ability to induce cell cycle arrest and senescence in various cancer types, particularly those with CCNE1 amplification and breast cancers resistant to CDK4/6 inhibitors .

準備方法

The synthesis of INX-315 involves serial modifications of trilaciclib, a known CDK4/6 inhibitor . The specific synthetic routes and reaction conditions for INX-315 have not been fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that enhance its selectivity and potency towards CDK2 .

化学反応の分析

INX-315 primarily undergoes biochemical reactions involving its interaction with CDK2 and its cyclin partners. The compound has a half-maximal inhibitory concentration (IC50) of 0.6 nanomolar for CDK2/cyclin E1, indicating its high potency . The major product of these reactions is the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase .

科学的研究の応用

INX-315 has several scientific research applications:

Cancer Research: INX-315 has demonstrated robust antitumor activity in CCNE1-amplified cancers and breast cancers resistant to CDK4/6 inhibitors It promotes retinoblastoma protein hypophosphorylation and therapy-induced senescence, leading to durable control of tumor growth.

Cell Cycle Studies: The compound is used to study the role of CDK2 in cell cycle progression and its potential as a therapeutic target in cancer.

Drug Resistance Research: INX-315 is valuable in research focused on overcoming resistance to existing cancer therapies, particularly CDK4/6 inhibitors.

作用機序

INX-315 exerts its effects by selectively inhibiting CDK2, a key regulator of the cell cycle. CDK2, when bound to cyclin E1 or E2, drives the transition from the G1 to the S phase of the cell cycle . By inhibiting CDK2, INX-315 prevents this transition, leading to cell cycle arrest and a phenotype resembling cellular senescence . This inhibition also results in the hypophosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .

類似化合物との比較

INX-315 is unique in its high selectivity and potency towards CDK2 compared to other CDK inhibitors. Similar compounds include:

Trilaciclib: A CDK4/6 inhibitor from which INX-315 was derived.

Palbociclib: Another CDK4/6 inhibitor used in the treatment of hormone receptor-positive breast cancer.

Ribociclib: A CDK4/6 inhibitor similar to palbociclib.

INX-315 stands out due to its specific targeting of CDK2, making it a promising candidate for cancers that are resistant to CDK4/6 inhibitors .

特性

CAS番号 |

2745060-92-6 |

|---|---|

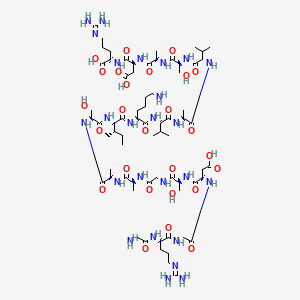

分子式 |

C19H21N7O3S |

分子量 |

427.5 g/mol |

IUPAC名 |

4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide |

InChI |

InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23) |

InChIキー |

KGJVKYSVVOQPDL-UHFFFAOYSA-N |

正規SMILES |

C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)

![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)

![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)